4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde

Descripción general

Descripción

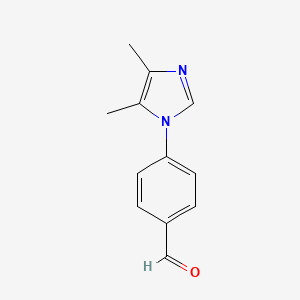

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12N2O It is characterized by the presence of an imidazole ring substituted with two methyl groups at positions 4 and 5, and a benzaldehyde moiety attached to the nitrogen atom of the imidazole ring

Métodos De Preparación

The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde can be achieved through several routes. One common method involves the condensation of 4,5-dimethylimidazole with benzaldehyde under acidic conditions. Another approach utilizes the reaction of 4,5-dimethylimidazole with 4-formylbenzoic acid in the presence of a dehydrating agent . Industrial production methods often employ catalysts such as erbium triflate to enhance yield and selectivity .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions:

The imidazole ring’s electron-donating methyl groups stabilize intermediates during oxidation, enhancing reaction efficiency .

Reduction Reactions

The aldehyde moiety is selectively reduced to a primary alcohol:

The steric bulk of the 4,5-dimethylimidazole group does not hinder reduction kinetics .

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with amines to form Schiff bases:

Schiff bases derived from this compound show enhanced stability due to conjugation with the imidazole ring .

Electrophilic Substitution on the Imidazole Ring

The 4,5-dimethylimidazole ring undergoes regioselective electrophilic substitution at the C2 position:

Steric effects from the methyl groups favor substitution at the less hindered C2 position .

Multicomponent Reactions

This compound participates in one-pot syntheses of complex heterocycles:

These reactions leverage the aldehyde’s electrophilicity and the imidazole’s ability to stabilize transition states .

Metal-Catalyzed Cross-Couplings

The aryl bromide derivative (from bromination) engages in cross-coupling reactions:

The electron-deficient imidazole ring enhances oxidative addition efficiency in palladium catalysis .

Cycloaddition Reactions

The aldehyde group participates in [3+2] cycloadditions with ynamides:

| Partner | Catalyst | Product | Yield | Notes |

|---|---|---|---|---|

| Ynamide | AuCl₃ | 4-Aminoimidazole derivative | 78% | Atom-economical synthesis |

This method provides access to highly functionalized imidazoles with potential bioactivity .

Acid/Base-Mediated Rearrangements

Under basic conditions, the imidazole ring can undergo tautomerization:

| Conditions | Observation | Implications |

|---|---|---|

| NaOH (aqueous) | Tautomerization to N-H imidazole form | Alters reactivity in subsequent steps |

| HCl (gas) | Protonation at N3 position | Enhances electrophilicity of C2 |

Aplicaciones Científicas De Investigación

Chemistry

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzaldehyde serves as a building block for synthesizing more complex imidazole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to alcohols.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting human lactate dehydrogenase (LDHA), which is significant in cancer therapy. Its derivatives have shown promise in treating fungal infections and as anti-inflammatory agents.

Medicine

Research indicates that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli (Table 1). Its derivatives are also being explored for their potential in cancer treatment due to their ability to inhibit specific enzymes involved in tumor metabolism.

The biological activity of this compound has been documented in several studies, highlighting its diverse pharmacological effects.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 20 | 50 |

| Pseudomonas aeruginosa | 18 | 50 |

These results suggest that the compound may be effective against resistant bacterial strains.

Study on Antibacterial Resistance

A study focused on the effectiveness of imidazole derivatives against metronidazole-resistant strains of Helicobacter pylori. Findings indicated that compounds similar to this compound could overcome resistance mechanisms, suggesting potential therapeutic applications in treating resistant infections.

Anti-inflammatory Evaluation

In a controlled experiment assessing anti-inflammatory effects on induced paw edema in rats, the compound demonstrated significant reductions in swelling compared to control groups. This highlights its potential as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparación Con Compuestos Similares

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzaldehyde can be compared with other imidazole derivatives such as 4-(1H-imidazol-1-yl)benzaldehyde and 4-(4,5-diphenyl-1H-imidazol-1-yl)benzaldehyde. While these compounds share a common imidazole core, the presence of different substituents (e.g., methyl vs. phenyl groups) can significantly alter their chemical properties and biological activities .

Actividad Biológica

4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4,5-dimethylimidazole with benzaldehyde derivatives under acidic or basic conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 20 | 50 |

| Pseudomonas aeruginosa | 18 | 50 |

These results indicate that the compound exhibits promising antibacterial activity, potentially useful in treating infections caused by resistant strains.

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Table 2: Anti-inflammatory Activity

The anti-inflammatory efficacy observed suggests that this compound could be a candidate for further development in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within bacterial cells and inflammatory pathways. For instance, it may inhibit key enzymes involved in bacterial metabolism or the inflammatory response.

Case Studies

Several research studies have focused on the pharmacological potential of imidazole derivatives. For example:

- Study on Antibacterial Resistance : A study investigated the effectiveness of various imidazole derivatives against metronidazole-resistant strains of Helicobacter pylori. The findings indicated that compounds similar to this compound could overcome resistance mechanisms .

- Anti-inflammatory Evaluation : In a controlled experiment assessing the anti-inflammatory effects of imidazole derivatives on induced paw edema in rats, the compound demonstrated significant reduction in swelling compared to controls .

Propiedades

IUPAC Name |

4-(4,5-dimethylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-10(2)14(8-13-9)12-5-3-11(7-15)4-6-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFUEVFRJZNQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117606-93-6 | |

| Record name | 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.